

Spectroscopic Analysis of Chloroxoquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	Chloroxoquinoline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of **chloroxoquinoline** and its derivatives. The following sections detail the principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds.

Introduction to Chloroxoquinoline

Chloroxoquinolines are a class of heterocyclic compounds characterized by a quinoline core structure substituted with at least one chlorine atom and one oxo or hydroxy group. The tautomerism between the oxo (quinolone) and hydroxy (quinolinol) forms is a key feature of these molecules, with the quinolone form often being the predominant tautomer in nonaqueous and solid states.[1][2] Derivatives of quinoline have garnered significant interest in medicinal chemistry and drug discovery due to their broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Accurate structural elucidation through spectroscopic methods is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Experimental Protocols and Data



A multi-spectroscopic approach is essential for the unambiguous characterization of **chloroxoquinoline** derivatives. The following subsections provide detailed experimental protocols and summarize the key quantitative data for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal the connectivity between atoms.

NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), and placed in a standard 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, commonly Tetramethylsilane (TMS). For detailed structural assignments, a suite of experiments including ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC are performed.[1]

The following tables summarize the ¹H and ¹³C NMR chemical shifts for representative **chloroxoquinoline** derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Proton	2-Oxo-1,2- dihydroquinolin-8- yl 4- chlorobenzoate in CDCl ₃	6-Chloroquinoline	Hydroxychloroquin e in D₂O
H-2	-	8.83 (dd)	8.15 (d)
H-3	6.69 (d)	7.42 (dd)	6.87 (d)
H-4	7.72 (d)	8.08 (d)	7.91 (d)
H-5	7.48 (d)	8.02 (d)	8.21 (d)
H-6	7.40 (t)	-	-
H-7	7.21 (dd)	7.65 (dd)	-
H-8	-	7.82 (d)	7.55 (s)
H-Co	8.16 (d)	-	-
H-Cm	7.50 (d)		-

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)



Carbon	2-Oxo-1,2- dihydroquinolin-8- yl 4- chlorobenzoate in CDCl ₃	6-Chloroquinoline	Hydroxychloroquin e in D₂O
C-2	162.0	150.8	147.5
C-3	122.7	121.7	99.8
C-4	140.2	136.1	145.1
C-4a	120.8	128.9	122.1
C-5	126.0	128.5	127.3
C-6	121.6	131.5	126.9
C-7	124.0	130.1	149.2
C-8	136.6	126.8	117.8
C-8a	132.0	147.5	136.9
C=O	164.1	-	-
Ci	128.6	-	-
Со	132.2	-	-
Cm	128.6	-	-
Ср	138.5	-	-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR spectra are typically recorded on a spectrometer using the KBr pellet technique. A small amount of the solid sample is mixed with potassium bromide and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.



Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	2-Chloroquinoline- 3-carboxaldehyde	6-Chloroquinoline	Chloroquine
N-H Stretch	-	-	3260
C-H Stretch (Aromatic)	3050-3100	3050-3100	-
C=O Stretch	1680	-	-
C=N Stretch	1580-1620	1580-1620	1580
C=C Stretch (Aromatic)	1450-1600	1450-1600	-
C-Cl Stretch	700-800	760-505	-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or methanol, and placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Table 4: UV-Vis Absorption Maxima (λ max, nm)

Compound	Solvent	λ_max (nm)
Chloroquine	Water	225, 330, 343
Chloroquine Phosphate	Distilled Water	343
Primaquine and Chloroquine	Phosphate Buffer (pH 7.4)	220, 260

Mass Spectrometry (MS)



Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated, and the mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

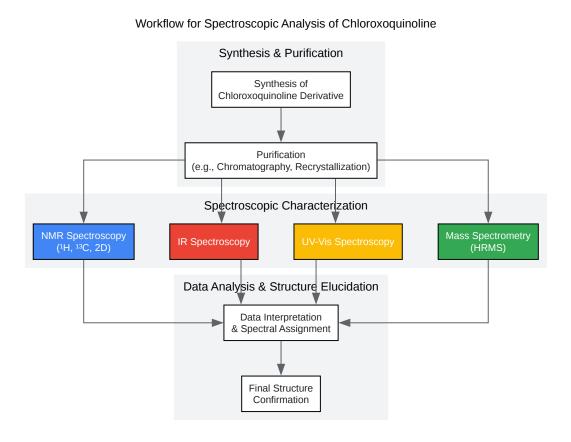
Table 5: Mass Spectrometry Data (m/z)

Compound	Ionization Mode	[M+H]+ or M+	Key Fragment Ions
2-Chloroquinoline	GC-MS	163	128
2-Oxo-1,2- dihydroquinolin-8-yl 4- chlorobenzoate	ESI	-	141/139, 113/111
Chloroquine	ESI	320.19	247.10
Amodiaquine	ESI	356.14	283.06
Pamaquine	ESI	316.21	243.15

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized **chloroxoquinoline** derivative.





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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of **chloroxoquinoline** derivatives.

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